molecular formula C7H13NO B1611335 1-(Pyrrolidin-1-yl)propan-2-one CAS No. 54151-38-1

1-(Pyrrolidin-1-yl)propan-2-one

Cat. No. B1611335
CAS RN: 54151-38-1
M. Wt: 127.18 g/mol
InChI Key: YZZYFRBPGIXHPD-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)propan-2-one, commonly known as alpha-pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is chemically similar to other cathinone compounds such as methcathinone, mephedrone, and methylone. α-PPP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.

Scientific Research Applications

1. Spectroscopic Identification and Derivatization

Nycz, J., et al. (2016) identified novel cathinone salts, including derivatives of 1-(Pyrrolidin-1-yl)propan-2-one, using spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction. These techniques allow for precise identification and structural analysis of such compounds (Nycz et al., 2016).

2. Deoxyribonuclease I Inhibitory Properties

Ilić, B., et al. (2021) explored the DNase I inhibitory properties of 1-(Pyrrolidin-2-yl)propan-2-one derivatives. These compounds were found to have potential as DNase I inhibitors, with implications in the discovery of new active inhibitors (Ilić et al., 2021).

3. Molecular Interactions in Mixtures

Yadav, J. S., et al. (2009) investigated the molecular interactions of pyrrolidin-2-one mixtures with lower alkanols. The study focused on the excess thermodynamic properties and molecular entities within these mixtures, providing insight into their chemical behavior (Yadav et al., 2009).

4. Synthesis and Pharmacological Effects

Malawska, B., et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for antiarrhythmic and antihypertensive activities. This research highlights the potential of such compounds in medicinal chemistry (Malawska et al., 2002).

5. Synthesis of Derivatives for Various Applications

Kuznetsov, A., et al. (2010) demonstrated the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives, showcasing the versatility of 1-(Pyrrolidin-1-yl)propan-2-one in creating functional compounds (Kuznetsov et al., 2010).

6. Complexation and Ligand Studies

Hakimi, M., et al. (2013) conducted studies on complexation to Cadmium(II) using ligands derived from 1-(Pyrrolidin-1-yl)propan-2-one. This research contributes to understanding metal-ligand interactions in coordination chemistry (Hakimi et al., 2013).

7. Stereoselective Alkylation in Organic Synthesis

Andersson, F., et al. (2004) explored the stereoselective alkylation of chiral auxiliaries based on 1-(Pyrrolidin-1-yl)propan-2-one, contributing significantly to the field of asymmetric synthesis (Andersson et al., 2004).

8. Substitution Reactions for Synthesis

Katritzky, A., et al. (2000) synthesized 1,5-disubstituted pyrrolidin-2-ones, highlighting the chemical versatility and reactivity of 1-(Pyrrolidin-1-yl)propan-2-one in substitution reactions (Katritzky et al., 2000).

9. Antimalarial Activity

Okaniwa, M., et al. (2021) researched 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, showing promise in antimalarial drug development (Okaniwa et al., 2021).

10. Pyrrole Coupling Chemistry

Mert, O., et al. (2013) investigated the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films, where 1-(Pyrrolidin-1-yl)propan-2-one derivatives play a critical role (Mert et al., 2013).

properties

IUPAC Name

1-pyrrolidin-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(9)6-8-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZYFRBPGIXHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306738
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54151-38-1
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54151-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Pyrrolidinyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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